

# An In-depth Technical Guide to D-Galactal Cyclic 3,4-Carbonate

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Compound of Interest						
Compound Name:	D-Galactal cyclic 3,4-carbonate					
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Disclaimer: Direct historical and experimental records for the discovery and synthesis of the specific molecule **D-Galactal cyclic 3,4-carbonate** are not readily available in published literature. This guide is constructed based on established principles of carbohydrate chemistry and general methodologies for the synthesis of cyclic carbonates from vicinal diols. The experimental protocols provided are representative examples adapted from analogous transformations.

## **Introduction and Background**

D-Galactal is an unsaturated carbohydrate, specifically a glycal derived from D-galactose. The presence of the endocyclic double bond between C1 and C2, along with multiple chiral centers, makes D-galactal a versatile building block in modern organic synthesis. It serves as a precursor for a wide array of carbohydrate-based molecules, including oligosaccharides and derivatives with potential therapeutic applications.

Cyclic carbonates, particularly five-membered rings formed across vicinal diols, are valuable functional groups in synthetic chemistry. They can act as protecting groups for diols and are also important intermediates for the synthesis of other functional groups, such as epoxides and amino alcohols. The formation of a cyclic carbonate rigidifies the pyranose ring, influencing its conformation and the stereochemical outcome of subsequent reactions.



This technical guide focuses on **D-Galactal cyclic 3,4-carbonate**, a derivative where the hydroxyl groups at the C3 and C4 positions of D-galactal are protected as a cyclic carbonate. While specific literature on this exact molecule is scarce, its synthesis can be logically derived from its parent compound, D-galactal, through standard chemical transformations.

## **Proposed Synthesis and History**

A specific historical account of the first synthesis of **D-Galactal cyclic 3,4-carbonate** could not be located in the existing scientific literature. It is likely that this compound was first prepared as an intermediate in a multi-step synthesis rather than being the primary focus of a dedicated study. The synthesis of such a compound would logically follow a two-step procedure from a readily available starting material:

- Deacetylation of a protected D-galactal precursor, such as 3,4,6-tri-O-acetyl-D-galactal, to expose the hydroxyl groups.
- Carbonylation of the resulting D-galactal, which contains a cis-diol at the 3 and 4 positions, to form the cyclic carbonate.

The following sections detail plausible experimental protocols for this synthetic sequence.

## **Physicochemical and Spectroscopic Data**

Comprehensive experimental data for the unprotected **D-Galactal cyclic 3,4-carbonate** is not available in the public domain. However, data for the starting materials and a related protected derivative are provided for reference.

Table 1: Properties of D-Galactal and its Precursor



Compound	Molecular Formula	Molecular Weight ( g/mol )	Melting Point (°C)	Optical Rotation
D-Galactal	C <sub>6</sub> H <sub>10</sub> O <sub>4</sub>	146.14	99-103	[α] <sup>22</sup> /D -21.5° (c=1.2 in methanol)[1]
3,4,6-Tri-O- acetyl-D-galactal	C12H16O7	272.25	34-38	Not specified

Table 2: Properties of a Related Protected D-Galactal Cyclic Carbonate

Compound	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Optical Rotation
6-O-(tert- Butyldiphenylsilyl )-D-galactal cyclic carbonate	151265-18-8	С23H26O5Si	410.54	[α] <sup>20</sup> /D -40.0° (c=1 in chloroform)

## **Experimental Protocols**

The following protocols describe a plausible two-step synthesis of **D-Galactal cyclic 3,4-carbonate** from 3,4,6-tri-O-acetyl-D-galactal.

## Step 1: Deacetylation of 3,4,6-Tri-O-acetyl-D-galactal to D-Galactal

This procedure, known as a Zemplén deacetylation, is a standard method for removing acetyl protecting groups from carbohydrates under mild, basic conditions.

Reagents and Materials:

3,4,6-Tri-O-acetyl-D-galactal



- Anhydrous Methanol (MeOH)
- Sodium methoxide (NaOMe), 25% solution in MeOH or solid
- Amberlite IR120 (H+) resin or similar acidic resin
- Round-bottom flask
- · Magnetic stirrer and stir bar
- Thin Layer Chromatography (TLC) apparatus (silica plates, developing chamber)
- Rotary evaporator

#### Procedure:

- Dissolve 3,4,6-tri-O-acetyl-D-galactal (1.0 eq) in anhydrous methanol (approx. 0.1 M solution) in a round-bottom flask with a magnetic stir bar.
- Cool the solution to 0 °C in an ice bath.
- Add a catalytic amount of sodium methoxide (e.g., 0.1 eq of a 25% solution in methanol).
- Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes
  as the eluent). The product, D-galactal, will have a lower Rf value than the starting material.
- Once the reaction is complete (typically within 1-2 hours), add Amberlite IR120 (H<sup>+</sup>) resin to neutralize the sodium methoxide. The pH of the solution should become neutral.
- Filter the reaction mixture to remove the resin, washing the resin with a small amount of methanol.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude Dgalactal.
- The product can be purified by recrystallization (e.g., from ethyl acetate/methanol) to yield pure D-galactal as a white solid.



## Step 2: Synthesis of D-Galactal cyclic 3,4-carbonate

This protocol is an adaptation of general methods for the carbonylation of vicinal diols using triphosgene. Caution: Triphosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

#### Reagents and Materials:

- D-Galactal (from Step 1)
- Triphosgene (bis(trichloromethyl) carbonate)
- Anhydrous Pyridine
- Anhydrous Dichloromethane (DCM)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Inert atmosphere setup (e.g., nitrogen or argon balloon)
- Thin Layer Chromatography (TLC) apparatus
- Silica gel for column chromatography

#### Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere, dissolve D-galactal (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous pyridine (e.g., a 2:1 v/v mixture, at a concentration of approximately 0.1 M with respect to D-galactal).
- Cool the solution to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).
- In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous dichloromethane.



- Add the triphosgene solution dropwise to the stirred D-galactal solution over a period of 30 minutes, maintaining the temperature at -20 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
- Monitor the reaction by TLC (e.g., using a 2:1 mixture of ethyl acetate and hexanes). The
  product should have a higher Rf value than D-galactal.
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
- Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford D-Galactal cyclic 3,4-carbonate.

## **Visualizations**

## **Proposed Synthetic Workflow**

The following diagram illustrates the proposed two-step synthesis of **D-Galactal cyclic 3,4-** carbonate.

Caption: Proposed two-step synthesis of **D-Galactal cyclic 3,4-carbonate**.

## **Logical Relationship of Key Components**

This diagram shows the relationship between the core chemical structures involved.

Caption: Conceptual relationship from D-Galactose to the target molecule.



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### References

- 1. D-Galactal, CAS No. 21193-75-9 iChemical [ichemical.com]
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